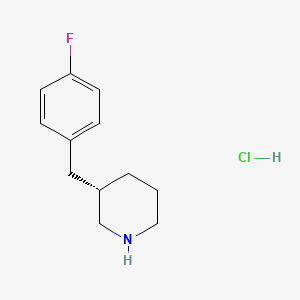

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride

説明

Historical Context and Discovery

The development of (S)-3-(4-Fluorobenzyl)piperidine hydrochloride emerged from broader research into fluorinated piperidine derivatives that began gaining prominence in pharmaceutical chemistry during the latter half of the 20th century. The foundational work on benzylpiperidine derivatives can be traced to early patents from the 1960s, which described novel 4-benzylpiperidine derivatives with valuable pharmacodynamic activity. These early investigations established the therapeutic potential of compounds containing both piperidine rings and fluorinated aromatic substituents, demonstrating analgesic and central nervous system depressant activity that would later influence the development of more sophisticated derivatives.

The specific synthesis and characterization of (S)-3-(4-Fluorobenzyl)piperidine hydrochloride represents the culmination of multiple generations of synthetic development. Bristol-Myers Squibb researchers developed comprehensive methodologies for its preparation, with their work published in 2005 documenting three distinct synthetic approaches. The first-generation synthesis originated from 3-benzylpiperidone and required tert-butoxycarbonyl protection of the nitrogen for efficient enantiomer separation using chromatography on chiral stationary phases. This initial approach, while effective, proved labor-intensive and expensive for large-scale production.

The evolution toward more efficient synthetic routes led to second-generation methodologies employing (R)-mandelic acid for chiral resolution via salt formation. This approach eliminated the need for tert-butoxycarbonyl protection and enabled high enantiomeric excess after recrystallization, representing a significant advancement in both efficiency and cost-effectiveness. The third-generation route, optimized for multi-hundred gram production quantities, utilized pyridine-3-carboxaldehyde as the starting material and provided a streamlined synthesis of the racemic compound followed by resolution to obtain the desired (S)-enantiomer.

Nomenclature and Structural Classification

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride belongs to the broader classification of substituted piperidines, specifically falling within the category of 3-benzylpiperidines. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being (3S)-3-[(4-fluorophenyl)methyl]piperidine hydrochloride. Alternative nomenclature systems refer to this compound as (S)-3-(4-fluorobenzyl)piperidine hydrochloride or (3S)-3-[(4-fluorophenyl)methyl]piperidine;hydrochloride, reflecting different approaches to describing the same molecular structure.

The structural classification of this compound encompasses several important chemical categories. As a member of the arylpiperidine family, it shares structural similarities with numerous pharmaceutical agents, including stimulants, antipsychotics, and opioids. The presence of the fluorine substituent places it within the subset of halogenated piperidines, which often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-halogenated counterparts. The chiral center at the 3-position of the piperidine ring creates stereoisomeric complexity, with the (S)-configuration being specifically emphasized for its stereospecific biological interactions.

The compound's structural features include a six-membered saturated piperidine ring with a 4-fluorobenzyl substituent attached at the 3-position. The fluorine atom occupies the para position of the benzyl group, creating a molecular geometry that influences both chemical reactivity and biological activity. The hydrochloride salt form enhances water solubility and chemical stability, making it more suitable for pharmaceutical applications and research purposes.

Chemical Registry Information and Identifiers

The chemical registry information for (S)-3-(4-Fluorobenzyl)piperidine hydrochloride provides essential identification data used across international databases and regulatory systems. The compound is assigned Chemical Abstracts Service number 745822-33-7 for the (S)-enantiomer specifically, while the racemic mixture carries the separate identifier 745817-38-3. This distinction between enantiomeric and racemic forms reflects the importance of stereochemistry in modern pharmaceutical chemistry.

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 745822-33-7 | Chemical Abstracts Service |

| PubChem Compound Identifier | 53487145 | PubChem Database |

| Molecular Development Limited Number | MFCD04113623 | Various Commercial Sources |

| International Chemical Identifier Key | MVDNGUDOVPBOPT-MERQFXBCSA-N | International Chemical Identifier |

| Simplified Molecular Input Line Entry System | C1CC@HCC2=CC=C(C=C2)F.Cl | PubChem |

The molecular formula C₁₂H₁₇ClFN represents the complete hydrochloride salt, with a molecular weight of 229.72 grams per mole. The International Chemical Identifier provides a standardized text representation: InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H/t11-;/m0./s1, which encodes the complete structural information including stereochemistry.

The Simplified Molecular Input Line Entry System notation C1CC@HCC2=CC=C(C=C2)F.Cl provides a concise linear representation that explicitly indicates the (S)-configuration through the @H designation at the chiral center. This notation system enables computerized chemical database searches and structural analysis across multiple platforms.

Position within Piperidine Derivative Family

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride occupies a distinctive position within the extensive piperidine derivative family, which encompasses numerous pharmaceutical agents with diverse therapeutic applications. Piperidine and its derivatives serve as ubiquitous building blocks in pharmaceuticals and fine chemicals, with the basic piperidine structure found in medications ranging from selective serotonin reuptake inhibitors to antipsychotic agents. The specific positioning of the 4-fluorobenzyl substituent at the 3-position creates unique pharmacological properties that distinguish this compound from other piperidine derivatives.

Within the benzylpiperidine subfamily, this compound shares structural characteristics with several important pharmaceutical classes. The 4-benzylpiperidine family includes compounds with significant therapeutic applications, exemplified by various analgesic and central nervous system active agents. However, the fluorine substitution and specific stereochemistry of (S)-3-(4-Fluorobenzyl)piperidine hydrochloride create distinct properties that separate it from simpler benzylpiperidine derivatives.

Recent research has positioned this compound within emerging classes of selective enzyme inhibitors, particularly in the development of monoacylglycerol lipase inhibitors. Studies have demonstrated that benzylpiperidine-based derivatives, including compounds structurally related to (S)-3-(4-Fluorobenzyl)piperidine hydrochloride, show potent and selective inhibition properties with potential therapeutic applications in neurodegenerative diseases, inflammatory pathologies, and cancer treatment. This positioning represents a significant evolution from traditional pharmaceutical applications toward more targeted therapeutic mechanisms.

The compound's role as a synthetic intermediate has become increasingly important in modern medicinal chemistry. Its utility in pharmaceutical development extends beyond direct therapeutic applications to serve as a key building block for synthesizing more complex molecules targeting neurological disorders. This dual functionality as both a research tool and synthetic intermediate highlights its versatility within the broader piperidine derivative family and underscores its continued relevance in pharmaceutical research and development.

特性

IUPAC Name |

(3S)-3-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDNGUDOVPBOPT-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Synthetic Routes and Reaction Conditions

| Generation | Starting Material | Key Steps | Resolution Method | Notes |

|---|---|---|---|---|

| 1st | 3-Benzylpiperidone | Boc protection → Chiral chromatography | Chromatographic separation | Labor-intensive, requires protection |

| 2nd | 3-Benzylpiperidone | Direct resolution with (R)-mandelic acid | Recrystallization of mandelate | Avoids Boc protection, high %ee |

| 3rd | Pyridine-3-carboxaldehyde | Multi-step synthesis to racemic piperidine | Resolution with mandelic acid | Scalable, optimized for large quantities |

Mechanistic Insights and Optimization

Boc Protection and Chromatographic Resolution

In the first generation, the Boc group was critical to protect the nitrogen and improve chromatographic behavior on chiral stationary phases. This allowed effective separation of enantiomers but added synthetic complexity and cost.Mandelic Acid Resolution

The use of (R)-mandelic acid exploits the formation of diastereomeric salts, which have different solubilities, enabling selective crystallization. This method is advantageous due to its simplicity and scalability. Recrystallization cycles can enhance enantiomeric purity, often achieving >99% ee.Streamlined Synthesis from Pyridine-3-carboxaldehyde

Starting from pyridine-3-carboxaldehyde allows a convergent synthesis of the racemic piperidine intermediate, which is then resolved. This method reduces the number of steps and avoids chromatographic separation, making it suitable for production scale.

Additional Preparation Considerations

Salt Formation

The hydrochloride salt form of (S)-3-(4-Fluorobenzyl)piperidine is typically prepared by treating the free base with hydrochloric acid. Salt formation improves compound stability, handling, and solubility, which are important for pharmaceutical applications.Purification and Characterization

After resolution, the (S)-enantiomer salt is purified by recrystallization. Analytical techniques such as chiral HPLC, NMR, and X-ray crystallography are employed to confirm enantiomeric purity and structural identity.

Summary Table of Key Preparation Methods

| Step | Method/Condition | Outcome/Remarks |

|---|---|---|

| Nitrogen Protection | Boc protection (tert-butoxycarbonyl) | Facilitates chiral chromatography |

| Enantiomer Separation | Chiral stationary phase chromatography | High purity but labor-intensive |

| Resolution Agent | (R)-Mandelic acid | Diastereomeric salt formation |

| Resolution Technique | Recrystallization | High enantiomeric excess, scalable |

| Starting Material (3rd Gen) | Pyridine-3-carboxaldehyde | Streamlined synthesis for racemate |

| Salt Formation | Treatment with HCl | Hydrochloride salt for stability |

| Purification | Recrystallization | Enhances purity and removes impurities |

Research Findings and Industrial Implications

The evolution of preparation methods for (S)-3-(4-Fluorobenzyl)piperidine hydrochloride reflects a balance between synthetic complexity and scalability. The initial chromatographic resolution, while precise, is less practical for large-scale production. The mandelic acid resolution method offers an efficient alternative, widely adopted in industrial settings due to ease of scale-up and cost-effectiveness.

The third generation synthesis starting from pyridine-3-carboxaldehyde represents a significant advancement, enabling multi-hundred gram production with fewer steps and improved overall yield. This method aligns with green chemistry principles by minimizing protecting groups and chromatographic steps.

化学反応の分析

Types of Reactions

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used as a tool compound to study the effects of fluorobenzyl substitution on biological activity and receptor binding.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

作用機序

The mechanism of action of (S)-3-(4-Fluorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

類似化合物との比較

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |

|---|---|---|---|---|---|

| (S)-3-(4-Fluorobenzyl)piperidine hydrochloride | Not provided | C₁₂H₁₅ClFN | ~243.7 (calc.) | (S)-3-(4-Fluorobenzyl)piperidine | Reference |

| 4-(4-Fluorophenyl)piperidine hydrochloride | 676495-94-6 | C₁₁H₁₃ClFN | 229.7 | 4-(4-Fluorophenyl)piperidine | 0.98 |

| 4-(4-Fluorobenzyl)piperidine hydrochloride | 58113-36-3 | C₁₂H₁₅ClFN | 243.7 | 4-(4-Fluorobenzyl)piperidine | 0.95 |

| Paroxetine impurity A | Not available | C₁₉H₂₁NO₃·HCl | 347.85 | 3-(Benzodioxolyloxymethyl)-4-phenyl | N/A |

| 3-(4-Fluoro-phenylsulfanylMethyl)-piperidine | 1289385-78-9 | C₁₂H₁₇ClFNS | 261.78 | 3-(4-Fluoro-phenylsulfanyl)methyl | 0.87 (estimated) |

Key Observations :

- Positional Isomerism : The 4-(4-Fluorobenzyl)piperidine analog (CAS 58113-36-3) differs from the target compound only in the substitution position (4- vs. 3- on the piperidine ring), which may alter receptor binding or metabolic pathways .

- Paroxetine-Related Compounds : Paroxetine impurity A (EPL-AA100) contains a benzodioxol group and phenyl substituent, highlighting how electron-donating groups influence stability and bioactivity compared to fluorinated analogs .

Pharmacological Activity and Therapeutic Relevance

- Paroxetine Hydrochloride : A selective serotonin reuptake inhibitor (SSRI) with a 4-(4-fluorophenyl)piperidine core. The fluorophenyl group enhances binding to serotonin transporters, while the benzodioxol moiety contributes to metabolic stability. Related impurities (e.g., methoxyphenyl or phenyl analogs) exhibit reduced potency, underscoring the importance of fluorine in pharmacodynamics .

- Tolperisone Hydrochloride : A piperidine-derived muscle relaxant with a methylphenyl group. The absence of fluorine reduces lipophilicity, correlating with its peripheral rather than CNS-focused action .

- Hexylcaine Hydrochloride: A local anesthetic with a cyclohexylamino group. Structural divergence from fluorobenzyl derivatives emphasizes the role of ester and amine groups in sodium channel blockade .

Toxicity and Handling

- Acute Toxicity: Limited data exist for most analogs. Paroxetine impurities are labeled as toxicologically uncharacterized, necessitating precautions during handling .

生物活性

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClF\N

- Molecular Weight : 193.26 g/mol

- CAS Number : 275815-80-0

The compound features a piperidine ring substituted with a 4-fluorobenzyl group, which enhances its lipophilicity and receptor binding affinity. The presence of the fluorine atom contributes to its distinct pharmacological properties, making it a valuable candidate for drug development.

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride interacts with various molecular targets, particularly neurotransmitter receptors and enzymes. Its mechanism of action includes:

- Neurotransmitter Receptor Interaction : The compound exhibits notable affinity for serotoninergic (5-HT) and dopaminergic (D) receptors, particularly 5-HT, D, D, and D receptors. This suggests potential applications in treating neurological disorders such as schizophrenia and depression.

- Enzyme Inhibition : It has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production, indicating potential uses in dermatological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-3-(4-Fluorobenzyl)piperidine hydrochloride:

- Tumor Size Reduction : In xenograft models, derivatives of this compound showed significant tumor size reduction (up to 83%) compared to controls .

- Mechanism of Action : The anticancer effects are believed to involve modulation of metabolic pathways related to tumor growth and proliferation.

Neuropharmacological Effects

The compound's interactions with neurotransmitter receptors suggest several neuropharmacological effects:

- Potential as a Neuroleptic Drug : A study indicated that a related compound exhibited a favorable pK ratio for 5-HT and D receptors, suggesting its potential as a neuroleptic with fewer side effects compared to traditional antipsychotics like haloperidol .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-3-(4-Fluorobenzyl)piperidine hydrochloride:

Q & A

Q. Critical considerations :

- Enantiomeric purity : Monitor ee via polarimetry or chiral HPLC .

- Reaction conditions : Control temperature (<0°C) during benzylation to minimize racemization .

| Example Reaction Parameters |

|---|

| Solvent: Dichloromethane |

| Base: Triethylamine (1.2 eq) |

| Temperature: 0°C (benzylation step) |

| Purification: Recrystallization (ethanol/water) |

Advanced: How can researchers resolve contradictions in stability data for (S)-3-(4-Fluorobenzyl)piperidine hydrochloride under varying pH and temperature conditions?

Answer:

Conflicting stability data often arise from differences in experimental setups. Methodological recommendations include:

- pH stability studies :

- Use buffered solutions (pH 1–12) and analyze degradation products via LC-MS. Evidence suggests instability at pH >10 due to piperidine ring hydrolysis .

- Thermal stability :

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound is stable up to 150°C but decomposes at higher temperatures, releasing HCl gas .

- Controlled storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation .

Q. Data reconciliation strategy :

- Cross-reference multiple analytical techniques (e.g., NMR, HPLC) to confirm degradation pathways .

Basic: What are the standard analytical methods for characterizing (S)-3-(4-Fluorobenzyl)piperidine hydrochloride, and how are impurities quantified?

Answer:

Primary techniques :

- HPLC-UV/LC-MS : Quantify purity and detect impurities (e.g., residual solvents, diastereomers) .

- 1H/13C NMR : Confirm stereochemistry and structural integrity. Key signals include the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) and piperidine CH2 groups (δ 2.8–3.1 ppm) .

- Elemental analysis : Validate chloride content (±0.3% theoretical) .

| Typical Impurity Profile |

|---|

| Residual 4-fluorobenzyl chloride: <0.1% |

| (R)-enantiomer: <0.5% (via chiral HPLC) |

| Water content (KF): ≤1.0% |

Advanced: How does the fluorobenzyl substituent influence the compound’s biological activity compared to non-fluorinated analogs?

Answer:

The 4-fluorobenzyl group enhances:

- Lipophilicity : Increases logP by ~0.5 units, improving blood-brain barrier penetration (predicted via QSAR modeling) .

- Receptor binding : Fluorine’s electronegativity strengthens hydrogen bonding with targets (e.g., serotonin transporters in paroxetine analogs) .

- Metabolic stability : Reduces CYP450-mediated oxidation compared to chlorinated or methylated analogs .

Q. Comparative data :

| Analog | Activity (IC50) | Metabolic Half-life |

|---|---|---|

| (S)-3-(4-Fluorobenzyl) | 12 nM (SERT) | 8.2 h |

| 3-Benzyl derivative | 45 nM (SERT) | 4.5 h |

Methodological note : Use radioligand binding assays (e.g., [3H]paroxetine displacement) to assess selectivity .

Basic: What safety precautions are essential when handling (S)-3-(4-Fluorobenzyl)piperidine hydrochloride in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. First aid :

- Skin contact : Wash with soap/water for 15 minutes .

- Ingestion : Administer activated charcoal and seek medical attention .

Advanced: What computational modeling approaches are effective for predicting the pharmacokinetic properties of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to serotonin transporters (SERT). The fluorobenzyl group shows favorable interactions with Tyr-95 and Asp-98 residues .

- ADMET prediction : Tools like SwissADME estimate:

- Bioavailability: 65% (high due to logP ~2.8)

- Plasma protein binding: 92% .

- MD simulations : Assess conformational stability in lipid bilayers (e.g., GROMACS) .

Validation : Compare in silico predictions with in vitro Caco-2 permeability assays .

Basic: How should researchers address discrepancies in reported melting points for this compound?

Answer:

Reported melting points vary (e.g., 175–177°C vs. 180–182°C) due to:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via XRPD .

- Purity : Impurities >0.5% lower the observed melting point. Confirm purity via DSC .

Standard protocol : Use a Büchi M-560 melting point apparatus with a heating rate of 1°C/min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。